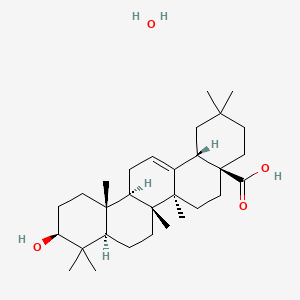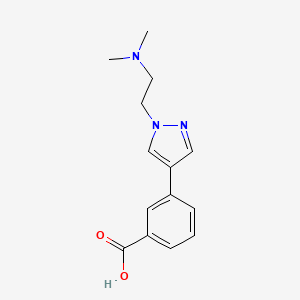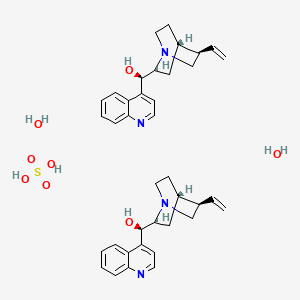![molecular formula C12H10Cl2N2OPd B8003761 Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) CAS No. 1150097-98-5](/img/structure/B8003761.png)
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)
Vue d'ensemble
Description
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II): is a palladium-based complex that has garnered significant interest in the field of organometallic chemistry. This compound is known for its versatility in catalyzing various coupling reactions, making it a valuable tool in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) typically involves the reaction of 2-(4,5-dihydro-2-oxazolyl)quinoline with a palladium source, such as palladium(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .
Industrial Production Methods: While specific industrial production methods for Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is primarily involved in various coupling reactions, including:
- Buchwald-Hartwig cross coupling
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Heck coupling
- Hiyama coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are often carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran. The reactions are usually performed under an inert atmosphere to prevent oxidation of the palladium complex.
Major Products: The major products of these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific coupling partners used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is widely used as a catalyst in the synthesis of complex organic molecules. Its ability to facilitate various coupling reactions makes it invaluable for constructing carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine: While its direct applications in biology and medicine are less common, the compounds synthesized using this palladium complex can have significant biological activity. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are often found in pharmaceuticals and natural products.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a catalyst in large-scale organic synthesis processes is crucial for the efficient production of these compounds .
Mécanisme D'action
The mechanism by which Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired coupling products. The molecular targets and pathways involved are primarily the organic substrates and intermediates in the coupling reactions .
Comparaison Avec Des Composés Similaires
- Dichloro[1,10-phenanthroline]palladium(II)
- Dichloro[2,2’-bipyridine]palladium(II)
- Dichloro[2-(2-pyridyl)quinoline]palladium(II)
Uniqueness: Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) is unique due to the presence of the 2-(4,5-dihydro-2-oxazolyl)quinoline ligand, which imparts specific electronic and steric properties to the palladium center. This can influence the reactivity and selectivity of the palladium complex in various coupling reactions, making it a versatile and valuable catalyst in synthetic organic chemistry .
Propriétés
IUPAC Name |
dichloropalladium;2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6H,7-8H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIOWASGZSKNG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655298 | |
| Record name | Dichloropalladium--2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150097-98-5 | |
| Record name | Dichloropalladium--2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);hydrate](/img/structure/B8003696.png)


![5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8003711.png)








![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)
